REACTION_CXSMILES
|
[C:1]([NH:8][CH2:9][CH2:10][NH2:11])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C(N(CC)CC)C.Cl[CH2:20][CH2:21][S:22](Cl)(=[O:24])=[O:23]>C(Cl)Cl>[CH:21]([S:22]([NH:11][CH2:10][CH2:9][NH:8][C:1](=[O:2])[O:3][C:4]([CH3:5])([CH3:6])[CH3:7])(=[O:24])=[O:23])=[CH2:20]
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Name
|
|
Quantity
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1.24 g
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Type
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reactant
|
Smiles
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C(=O)(OC(C)(C)C)NCCN
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Name
|
|
Quantity
|
2.37 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
35 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0.809 mL
|
Type
|
reactant
|
Smiles
|
ClCCS(=O)(=O)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction was stirred for 12 hr at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 4 hr at −10 C the cold bath was removed
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Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of Na2CO3 (sat aq.)
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Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |